4,4-Dimethyl-3-thiosemicarbazide
CAS No.: 6926-58-5
Cat. No.: VC2160600
Molecular Formula: C3H9N3S
Molecular Weight: 119.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6926-58-5 |
---|---|
Molecular Formula | C3H9N3S |
Molecular Weight | 119.19 g/mol |
IUPAC Name | 3-amino-1,1-dimethylthiourea |
Standard InChI | InChI=1S/C3H9N3S/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7) |
Standard InChI Key | FCPHVJQWZFNNKD-UHFFFAOYSA-N |
SMILES | CN(C)C(=S)NN |
Canonical SMILES | CN(C)C(=S)NN |
Introduction
Chemical Properties and Structure
Molecular Structure
4,4-Dimethyl-3-thiosemicarbazide has a well-defined molecular structure characterized by a thiosemicarbazide scaffold with two methyl groups attached to the terminal nitrogen atom. The chemical structure can be represented by the formula H₂NNHCSN(CH₃)₂, highlighting the presence of a thiocarbonyl group (C=S) and a hydrazine moiety (H₂NNH-).
The IUPAC name for this compound is 3-amino-1,1-dimethylthiourea, which emphasizes its relationship to thiourea derivatives. The molecular structure contains several functional groups that contribute to its chemical reactivity, including the nucleophilic hydrazine group and the electrophilic thiocarbonyl group.
Physical Properties
4,4-Dimethyl-3-thiosemicarbazide exhibits specific physical properties that are important for its identification and application in various research contexts. The key physical properties of DMTSC are summarized in Table 1.
Table 1: Physical Properties of 4,4-Dimethyl-3-thiosemicarbazide
Property | Value |
---|---|
Molecular Formula | C₃H₉N₃S |
Molecular Weight | 119.19 g/mol |
CAS Number | 6926-58-5 |
InChI Key | FCPHVJQWZFNNKD-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C(=S)NN |
Physical State | Solid at room temperature |
These physical properties are essential for researchers working with DMTSC, as they provide the basic information needed for its identification, handling, and application in various experimental contexts.
Spectroscopic Characteristics
Spectroscopic analysis is crucial for the characterization and identification of 4,4-Dimethyl-3-thiosemicarbazide. While specific spectroscopic data for DMTSC itself is limited in the available literature, it is known that derivatives of DMTSC, particularly Schiff base ligands formed through condensation reactions, exhibit characteristic spectroscopic features.
These derivatives typically show characteristic infrared absorption bands corresponding to the C=N stretching vibration (indicating the formation of an imine bond), C=S stretching, and N-H stretching. Nuclear magnetic resonance (NMR) spectroscopy can provide additional structural information, with characteristic signals for the methyl groups and other protons in the molecule.
Chemical Reactivity
Oxidation Reactions
4,4-Dimethyl-3-thiosemicarbazide undergoes various oxidation reactions, primarily leading to the formation of corresponding thiosemicarbazones. These oxidation reactions typically involve the transformation of the thiosemicarbazide moiety, which can be achieved using various oxidizing agents such as hydrogen peroxide. The oxidation products of DMTSC have significant applications in the development of biologically active compounds.
The oxidation reactions of DMTSC are particularly important in the context of its application as a precursor for anticancer and antimicrobial agents. The resulting thiosemicarbazones often exhibit enhanced biological activities compared to the parent compound, making these oxidation reactions valuable in medicinal chemistry research.
Reduction Reactions
Reduction reactions of 4,4-Dimethyl-3-thiosemicarbazide typically lead to the formation of hydrazine derivatives. These reactions involve the transformation of the thiocarbonyl group (C=S) and can be achieved using various reducing agents, including sodium borohydride. The reduction products of DMTSC have diverse applications in organic synthesis and medicinal chemistry.
The reduction of DMTSC represents an important transformation that enables the generation of new chemical entities with potential biological activities. The hydrazine derivatives resulting from these reduction reactions can serve as intermediates for the synthesis of various heterocyclic compounds with pharmaceutical relevance.
Substitution Reactions
4,4-Dimethyl-3-thiosemicarbazide participates in various substitution reactions, particularly involving the thiocarbonyl group. These reactions can lead to the replacement of the thiocarbonyl group with other functional groups, resulting in the formation of diverse chemical entities. The substitution reactions of DMTSC are facilitated by the electrophilic nature of the thiocarbonyl carbon atom.
Common electrophiles used in substitution reactions with DMTSC include carbonyl compounds, which can lead to the formation of Schiff bases and other derivatives. These substitution reactions are particularly valuable in the context of developing new chemical entities with potential biological activities.
Biological Activities
Anticancer Properties
One of the most significant biological activities of 4,4-Dimethyl-3-thiosemicarbazide derivatives is their anticancer properties. A notable derivative, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), has demonstrated significant efficacy against various cancer cell lines.
The anticancer activity of Dp44mT involves multiple mechanisms, including:
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Enhancement of autophagy in cancer cells, leading to increased cell death
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Targeting of lysosomal P-glycoprotein (Pgp), a key player in multidrug resistance (MDR)
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Overcoming multidrug resistance in cancer cells by hijacking the Pgp transport mechanism
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Potent anti-proliferative effects across various cancer cell lines, including those resistant to conventional therapies
These mechanisms contribute to the significant potential of DMTSC derivatives in cancer treatment, particularly for addressing the challenge of drug resistance in cancer therapy.
Antimicrobial Properties
4,4-Dimethyl-3-thiosemicarbazide and its derivatives exhibit significant antimicrobial properties against various pathogens. Research has demonstrated that DMTSC derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antimicrobial agents.
Additionally, halogenated derivatives of DMTSC have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease, highlighting their potential application in the treatment of parasitic infections.
The antimicrobial properties of DMTSC derivatives are summarized in Table 2, illustrating their diverse biological activities against various pathogens.
Table 2: Antimicrobial Properties of 4,4-Dimethyl-3-thiosemicarbazide Derivatives
Biological Activity | Target Organisms | Observations |
---|---|---|
Antibacterial | Gram-positive and Gram-negative bacteria | Significant antibacterial activity against multiple bacterial strains |
Antiparasitic | Trypanosoma cruzi | Promising activity against the causative agent of Chagas disease |
Antifungal | Various fungal species | Moderate to significant antifungal activity, depending on the specific derivative |
These antimicrobial properties highlight the potential of DMTSC derivatives as candidates for the development of new antimicrobial agents, addressing the growing challenge of antimicrobial resistance.
Applications in Scientific Research
Chemistry Applications
4,4-Dimethyl-3-thiosemicarbazide has several important applications in chemistry research. One significant application is its use as a chemical additive to investigate the corrosion inhibition of mild steel in acidic conditions. The compound's structural features, particularly the presence of nitrogen and sulfur atoms with lone pairs of electrons, contribute to its effectiveness as a corrosion inhibitor.
DMTSC is also employed in the synthesis of various organic compounds and metal complexes. Its ability to form complexes with transition metals makes it valuable in coordination chemistry research, leading to the development of metal complexes with diverse applications.
Biological and Medical Applications
In biological research, 4,4-Dimethyl-3-thiosemicarbazide and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. These compounds have shown promise in the development of new therapeutic agents for various diseases.
Medical applications of DMTSC derivatives include research exploring their use in the development of enzyme mimics and biosensors for the detection of nucleic acids. These applications leverage the unique structural and chemical properties of DMTSC to develop innovative tools for biological research and medical diagnostics.
Industrial Applications
In industrial contexts, 4,4-Dimethyl-3-thiosemicarbazide is employed in the synthesis of various organic compounds and metal complexes. The compound's versatility as a synthetic intermediate makes it valuable in the production of specialty chemicals with diverse applications.
Additionally, DMTSC derivatives with promising biological activities have potential applications in the pharmaceutical industry, particularly in the development of new antimicrobial and anticancer agents. The growing challenge of antimicrobial resistance and the need for more effective cancer treatments highlight the importance of DMTSC in industrial research and development.
Comparison with Related Compounds
4,4-Dimethyl-3-thiosemicarbazide is one of several thiosemicarbazide derivatives, each with unique properties and applications. A comparison of DMTSC with related compounds highlights its distinctive features and advantages in various research contexts.
Table 3 provides a comparative analysis of DMTSC and related thiosemicarbazide derivatives, focusing on their structural features, reactivity, and applications.
Table 3: Comparison of 4,4-Dimethyl-3-thiosemicarbazide with Related Compounds
Compound | Structural Features | Reactivity | Applications |
---|---|---|---|
4,4-Dimethyl-3-thiosemicarbazide | Two methyl groups on terminal N atom | Versatile reactivity with distinct properties due to dimethyl substitution | Precursor for anticancer and antimicrobial agents; corrosion inhibitor |
4-Methyl-3-thiosemicarbazide | Single methyl group on terminal N atom | Similar reactivity pattern but with differences due to monosubstitution | Intermediate in herbicide production; precursor for bioactive compounds |
2-Methyl-3-thiosemicarbazide | Methyl group at position 2 | Distinct reactivity pattern due to different substitution position | Various applications in organic synthesis and medicinal chemistry |
Thiosemicarbazide | No alkyl substitutions | Broader reactivity profile due to less steric hindrance | Widely used in organic synthesis; precursor for various heterocyclic compounds |
This comparison highlights the unique position of DMTSC among thiosemicarbazide derivatives, with its specific substitution pattern contributing to its distinctive reactivity and applications in various research contexts.
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